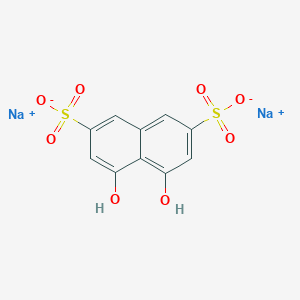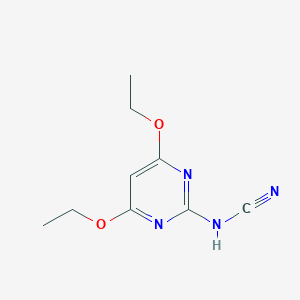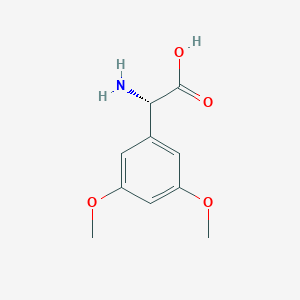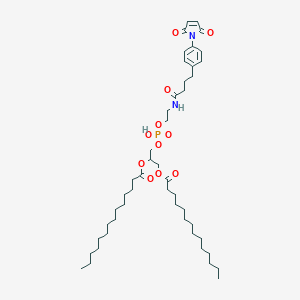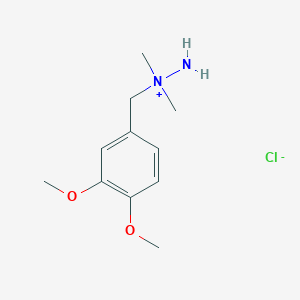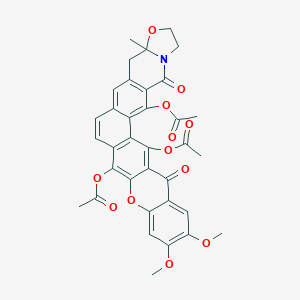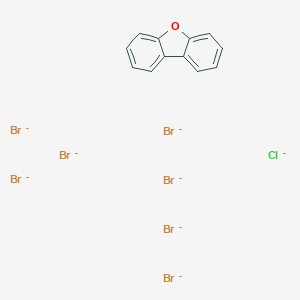
Dibenzofuran, heptabromochloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. It is a halogenated aromatic hydrocarbon that is commonly used as a flame retardant in various industrial applications. This compound has gained significant attention due to its potential applications in the field of environmental science, toxicology, and pharmacology.
Mecanismo De Acción
The mechanism of action of dibenzofuran, heptabromochloro- is not well understood. However, it is believed to act as a flame retardant by inhibiting the combustion process. It is also thought to have potential applications in the field of pharmacology, where it may act as an anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that dibenzofuran, heptabromochloro- can have adverse effects on human health. Exposure to this compound has been associated with an increased risk of cancer, developmental disorders, and reproductive toxicity. It is also known to have a negative impact on the endocrine system and can disrupt hormone function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using dibenzofuran, heptabromochloro- in lab experiments is its unique properties as a flame retardant. This compound can be used to investigate the fire resistance of various materials, including textiles and plastics. However, the limitations of this compound include its potential toxicity and environmental impact.
Direcciones Futuras
There are several potential future directions for research involving dibenzofuran, heptabromochloro-. One area of interest is its potential applications in the field of pharmacology, where it may act as an anticancer agent. Another area of interest is its potential impact on the environment, where further studies are needed to investigate its potential toxicity and environmental impact. Additionally, research is needed to develop safer flame retardants that can replace dibenzofuran, heptabromochloro- in various industrial applications.
Conclusion:
In conclusion, dibenzofuran, heptabromochloro- is a synthetic compound that has been widely used in scientific research for its unique properties. While it has potential applications in various fields, its adverse effects on human health and the environment should be carefully considered. Further research is needed to fully understand the mechanism of action of this compound and to develop safer alternatives for its various applications.
Métodos De Síntesis
The synthesis of dibenzofuran, heptabromochloro- involves the reaction of dibenzo-p-dioxin with a mixture of bromine and chlorine. This reaction results in the formation of heptabromochlorodibenzo-p-dioxin, which is then subjected to a dehydrogenation reaction to produce dibenzofuran, heptabromochloro-.
Aplicaciones Científicas De Investigación
Dibenzofuran, heptabromochloro- has been extensively used in scientific research for its unique properties. It is commonly used as a flame retardant in various industrial applications, including electronics, textiles, and plastics. This compound has also been used in environmental studies to investigate its potential impact on the ecosystem.
Propiedades
Número CAS |
107207-37-4 |
|---|---|
Nombre del producto |
Dibenzofuran, heptabromochloro- |
Fórmula molecular |
C12H8Br7ClO-8 |
Peso molecular |
763 g/mol |
Nombre IUPAC |
dibenzofuran;heptabromide;chloride |
InChI |
InChI=1S/C12H8O.7BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-8H;8*1H/p-8 |
Clave InChI |
ZGHHQGOOCXANJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



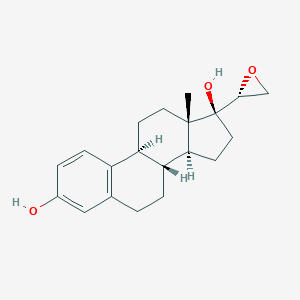
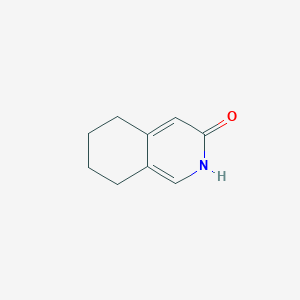
![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
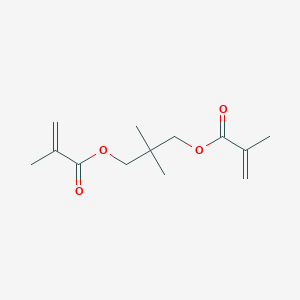
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
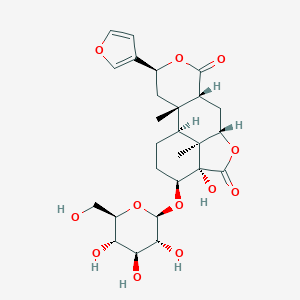
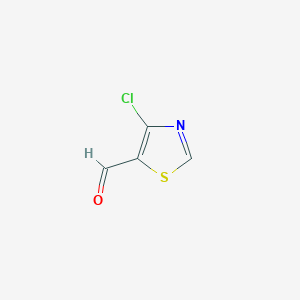
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
